1-Butyl-1,2,3,4-tetrahydroquinoxaline
Description
Properties
CAS No. |
105105-31-5 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-butyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C12H18N2/c1-2-3-9-14-10-8-13-11-6-4-5-7-12(11)14/h4-7,13H,2-3,8-10H2,1H3 |
InChI Key |
YLGJUYMPZIRPQB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCNC2=CC=CC=C21 |
Canonical SMILES |
CCCCN1CCNC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Tetrahydroquinoxaline Derivatives
<sup>a</sup> LogP values estimated via analogy or calculated using fragment-based methods.
<sup>b</sup> Calculated based on formula C₁₂H₁₈N₂.
<sup>c</sup> Inferred from structural similarity to 1,4-diethyl derivative .
Key Observations :
Alkyl Chain Effects : Longer alkyl chains (e.g., butyl vs. ethyl/methyl) increase hydrophobicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility. This aligns with trends observed in 1,4-diethyl derivatives, which require organic cosolvents (e.g., 10% EtOH) for biological studies .
Fluorescence Modulation : The 1,4-diethyl derivative exhibits pH- and solvent-dependent fluorescence quantum yields due to electronic interactions between the ethyl groups and the imidazolone chromophore . The butyl analog may display similar tunability but with redshifted emission maxima due to extended conjugation or steric effects.
Synthetic Accessibility: Synthesis of N-alkyl tetrahydroquinoxalines typically involves reductive alkylation (e.g., NaBH₄/acetic acid) of quinoxaline precursors . For the butyl variant, butyl bromide or iodide would replace ethylating agents used in the diethyl analog’s synthesis.
Fluorescence Labeling
The 1,4-diethyl derivative demonstrates superior photostability compared to Turquoise2 (a fluorescent protein), making it suitable for long-term cellular imaging . While the butyl analog’s photostability remains untested, its extended alkyl chain may improve lipid bilayer anchoring, enhancing organelle-specific localization (e.g., endoplasmic reticulum or lysosomes) .
Medicinal Chemistry
N-Benzyl and N-aryl derivatives (e.g., 1-(3-chlorobenzyl)-tetrahydroquinoxaline) are explored as intermediates for antiepileptics or neurotransmitter antagonists . The butyl variant’s lipophilicity may enhance blood-brain barrier penetration, but toxicity risks (e.g., metabolic instability) require further study.
Preparation Methods
Base-Mediated Alkylation
Treatment of 1,2,3,4-tetrahydroquinoxaline with butyl halides (e.g., 1-bromobutane) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates N-alkylation. For example, refluxing tetrahydroquinoxaline with 1-bromobutane in dimethylformamide (DMF) at 80°C for 24 hours yields 1-butyl-1,2,3,4-tetrahydroquinoxaline (35–45% yield). The use of bulky bases like sodium tert-butoxide (t-BuONa) improves mono-alkylation selectivity by reducing dialkylation side reactions.
Table 1: Base-Mediated Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 35 |
| t-BuONa | Toluene | 100 | 12 | 45 |
| NaH | THF | 60 | 18 | 40 |
Solvent and Stoichiometry Effects
Polar aprotic solvents like DMF enhance alkylation efficiency by stabilizing ionic intermediates. Stoichiometric control (1:1 molar ratio of tetrahydroquinoxaline to alkylating agent) further limits dialkylation.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed C–N coupling offers a robust route for introducing aryl and alkyl groups to tetrahydroquinoxaline. While aryl couplings are well-documented, adapting these methods for alkyl groups requires careful catalyst selection.
Palladium-Catalyzed Alkylation
A method analogous to the synthesis of 1-phenyl-1,2,3,4-tetrahydroquinoxaline employs Pd₂(dba)₃ (dba = dibenzylideneacetone) with a bulky phosphine ligand (e.g., P(t-Bu)₃·HBF₄) and t-BuONa in o-xylene. Substituting iodobenzene with 1-iodobutane under these conditions yields 1-butyl-1,2,3,4-tetrahydroquinoxaline (30–50% yield).
Table 2: Palladium-Catalyzed Coupling Conditions
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ + P(t-Bu)₃·HBF₄ | P(t-Bu)₃·HBF₄ | o-Xylene | 120 | 50 |
| Pd(OAc)₂ | Xantphos | Toluene | 100 | 30 |
Nickel-Catalyzed Approaches
Nickel catalysts (e.g., Ni(cod)₂) with N-heterocyclic carbene (NHC) ligands enable alkylation using less reactive alkyl halides. For instance, Ni(cod)₂/IMes·HCl in dioxane at 80°C achieves 40% yield.
Reduction of N-Alkylated Quinoxaline Precursors
Reduction of pre-alkylated quinoxalines provides an indirect route to 1-butyl-1,2,3,4-tetrahydroquinoxaline.
Sodium Borohydride Reduction
Quinoxaline derivatives substituted with butyl groups undergo reduction using NaBH₄ in trifluoroacetic acid (TFA). For example, 1-butylquinoxaline reduced with NaBH₄ at 0°C for 3 hours yields 1-butyl-1,2,3,4-tetrahydroquinoxaline (60–70% yield).
Table 3: Reductive Conditions for Tetrahydroquinoxaline Synthesis
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-Butylquinoxaline | NaBH₄ | TFA/H₂O | 0 | 70 |
| Quinoxaline | H₂ (Pd/C) | EtOH | 25 | 85 |
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Direct Alkylation | Simple setup, low cost | Low selectivity for mono-alkylation | 35–45 |
| Pd-Catalyzed Coupling | High selectivity, modular ligands | Requires expensive catalysts | 30–50 |
| NaBH₄ Reduction | High yield, mild conditions | Requires pre-alkylated substrate | 60–70 |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-butyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yields?
- Answer : Three primary methods are reported:
- Reductive Conjugate Addition Nitro-Mannich Reaction : This method uses nitroalkenes and imines to form β-nitro amines, followed by sequential nitro reduction and Pd-catalyzed intramolecular N-arylation. Yields exceed 85% with excellent diastereoselectivity. Acidic promoters like methanesulfonic acid improve reactivity for non-basic imines .
- Asymmetric Hydrogenation : Employing chiral Ru or Ir catalysts (e.g., diphosphinite ligands), quinoxalines are hydrogenated to enantiomerically enriched products. Enantioselectivity up to 90% ee is achievable, though conversions may vary .
- Transfer Hydrogenation : Catalyzed by tetrabutylammonium bromide, this method reduces quinoxalines using ammonium formate as a hydrogen donor, yielding 85–97% products. Reaction temperature (80–100°C) and solvent (THF/water mixtures) are critical for efficiency .
Q. How can researchers validate the structural integrity of synthesized 1-butyl-1,2,3,4-tetrahydroquinoxaline derivatives?
- Answer : Use a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:
- Aromatic protons (δ 6.4–6.6 ppm for quinoxaline ring protons).
- Methylene/methine protons adjacent to nitrogen (δ 3.3–3.5 ppm).
- Substituent-specific signals (e.g., tert-butyl groups at δ 1.26 ppm) .
- HRMS confirms molecular formulas (e.g., [M]+ for C12H18N2 at m/z 191.1542) .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of substituted tetrahydroquinoxalines?
- Answer : The reductive conjugate addition nitro-Mannich route ( ) achieves >90% diastereoselectivity by:
- Using sterically hindered nitroalkenes to favor specific transition states.
- Optimizing reaction temperature (0–25°C) to minimize epimerization.
- Sequential reduction and cyclization steps to lock stereochemistry.
Q. What strategies enhance enantioselectivity in asymmetric hydrogenation of quinoxalines?
- Answer : Key factors include:
- Ligand Design : Diphosphinite ligands (e.g., (R)-Segphos) paired with [RuCl2(p-cymene)]2 improve enantioselectivity (up to 90% ee) by creating chiral pockets .
- Substrate Modification : Electron-withdrawing substituents on the quinoxaline ring stabilize intermediate metal complexes, enhancing selectivity.
- Pressure Optimization : Higher H2 pressure (10–50 bar) accelerates hydrogenation but may reduce selectivity; balance with catalyst loading .
Q. How can computational modeling aid in optimizing synthetic routes for tetrahydroquinoxaline derivatives?
- Answer : Density functional theory (DFT) studies can:
- Predict transition-state geometries to rationalize diastereo-/enantioselectivity.
- Identify rate-limiting steps (e.g., N-arylation in ) for reaction optimization.
- Screen ligand-catalyst combinations for asymmetric hydrogenation to reduce experimental trial-and-error .
Q. What structural modifications to the tetrahydroquinoxaline core improve bioactivity or binding affinity?
- Answer : Functionalization strategies include:
- N-Alkylation : Introducing alkyl groups (e.g., benzyl, tert-butyl) enhances lipophilicity and target engagement .
- Ring Fusion : Combining tetrahydroquinoxaline with decahydropyrido[3,4-b]pyrazine creates tricyclic systems with multiple stereocenters, enabling multi-target drug design .
- Electron-Withdrawing Substituents : Halogens (Cl, Br) or trifluoromethoxy groups at specific positions modulate electronic properties and metabolic stability .
Q. How do contradictory data on reaction yields or selectivity arise, and how can they be resolved?
- Answer : Discrepancies often stem from:
- Catalyst Purity : Trace impurities in ligands ( ) or solvents () alter reactivity. Use rigorously purified reagents.
- Substrate Scope Limitations : Methods optimized for electron-deficient quinoxalines ( ) may fail with electron-rich analogs. Screen substrates systematically.
- Analytical Variability : Ensure consistent NMR integration and HRMS calibration across studies .
Methodological Tables
Table 1 : Comparison of Synthetic Methods for 1-Butyl-1,2,3,4-Tetrahydroquinoxaline
| Method | Yield (%) | Diastereoselectivity | Enantioselectivity (ee) | Key Reference |
|---|---|---|---|---|
| Reductive Nitro-Mannich | 85–95 | >90% | N/A | |
| Asymmetric Hydrogenation | 70–90 | N/A | 70–90% | |
| Transfer Hydrogenation | 85–97 | N/A | N/A |
Table 2 : Key NMR Signals for 1-Butyl-1,2,3,4-Tetrahydroquinoxaline Derivatives
| Substituent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Quinoxaline ring | 6.4–6.6 (m, 4H) | 114–134 (aromatic) |
| N-CH2-CH2-N | 3.3–3.5 (m, 4H) | 41–48 (methylene) |
| tert-Butyl | 1.26 (s, 9H) | 32.2, 34.6 (C(CH3)3) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
